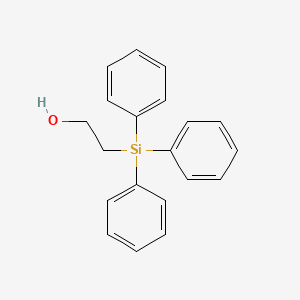

2-(Triphenylsilyl)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

18666-87-0 |

|---|---|

Molecular Formula |

C20H20OSi |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

2-triphenylsilylethanol |

InChI |

InChI=1S/C20H20OSi/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2 |

InChI Key |

ZMNVUTIPHLYJEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCO)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and formula of 2-(Triphenylsilyl)ethanol

Executive Summary

2-(Triphenylsilyl)ethanol (Tpse-OH) is a specialized organosilicon reagent primarily utilized in the synthesis of the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group.[1] Unlike its ubiquitous analog, 2-(trimethylsilyl)ethanol (TMSE/Teoc-OH), which forms acid-labile protecting groups, Tpse-OH derivatives exhibit remarkable stability under acidic conditions while retaining high sensitivity to fluoride-induced cleavage. This unique orthogonality makes Tpse-OH a critical tool in complex peptide and organic synthesis where acid-labile groups (e.g., Boc, t-butyl esters) must be removed without disturbing the silicon-based protection.

Part 1: Physicochemical Profile[2]

The substitution of methyl groups with bulky phenyl rings significantly alters the physicochemical properties of the molecule compared to the trimethyl analog, transitioning it from a volatile liquid to a stable crystalline solid.

| Property | Data |

| Chemical Name | 2-(Triphenylsilyl)ethanol |

| Abbreviation | Tpse-OH |

| Molecular Formula | C₂₀H₂₀OSi |

| Molecular Weight | 304.46 g/mol |

| Physical State | Colorless crystalline solid |

| Melting Point | 98.5 – 99.5 °C |

| Solubility | Soluble in THF, DCM, Ethyl Acetate; Insoluble in water |

| PubChem CID | 10267053 |

| Key Functionality | Precursor for "Safety-Catch" Protecting Groups (Tpseoc) |

Part 2: Synthesis of the Reagent

While 2-(trimethylsilyl)ethanol is commercially abundant, 2-(triphenylsilyl)ethanol is often synthesized in situ or in-house due to its specialized nature. The most robust protocol, established by Golkowski and Ziegler, utilizes a hydroboration-oxidation sequence starting from triphenylvinylsilane.

Mechanistic Rationale

Direct hydrosilylation of vinyl acetate is inefficient (25-30% yield).[2][3] The hydroboration route using 9-BBN is preferred over BH₃·THF because the steric bulk of 9-BBN prevents double hydroboration and ensures regioselectivity. Sodium perborate (NaBO₃) is selected as the oxidant over mild alkaline H₂O₂ to minimize the risk of premature Peterson elimination during workup.

Experimental Protocol

Reagents:

-

Triphenylvinylsilane (1.0 equiv)

-

9-BBN (0.5 M in THF, 2.0 equiv)[4]

-

Sodium Perborate Tetrahydrate (NaBO₃·4H₂O, 6.0 equiv)[4]

-

Solvents: Anhydrous THF, Diethyl Ether

Step-by-Step Workflow:

-

Hydroboration: Charge a flame-dried flask with triphenylvinylsilane dissolved in anhydrous THF under nitrogen. Cool to 0 °C.

-

Addition: Dropwise add the 9-BBN solution.

-

Reflux: Heat the mixture to reflux for 3 hours to ensure complete hydroboration of the sterically hindered alkene.

-

Oxidation: Cool the solution back to 0 °C. Carefully add water (gas evolution control) followed by NaBO₃·4H₂O.

-

Reaction: Allow the temperature to rise naturally to ~45 °C. Stir until TLC indicates complete oxidation of the organoborane intermediate (approx. 3 hours).

-

Workup: Dilute with diethyl ether. Wash the organic layer with saturated NaHCO₃ (2x) and brine (1x).[4] Dry over Na₂SO₄.[4]

-

Purification: Concentrate in vacuo. Purify via silica gel chromatography (Eluent: Light Petroleum Ether/Ethyl Acetate 7:3).[4]

-

Crystallization: Recrystallize from cyclohexane/n-hexane to obtain the pure product as colorless crystals (Yield: ~88%).

Figure 1: Synthetic workflow for the production of 2-(Triphenylsilyl)ethanol via hydroboration-oxidation.

Part 3: Applications in Drug Development (The Tpseoc Group)

The primary utility of Tpse-OH is the installation of the Tpseoc protecting group on amines. This is achieved by activating Tpse-OH as a chloroformate or p-nitrophenyl carbonate.

The Orthogonality Paradox

The standard Teoc (trimethyl) group is cleaved by fluoride but is also susceptible to strong acids (e.g., TFA). This limits its use when Boc groups (cleaved by TFA) are present.

The Tpseoc (triphenyl) group solves this. The bulky, electron-withdrawing phenyl rings reduce the electron density at the silicon atom and the

Deprotection Mechanism

Cleavage is triggered exclusively by fluoride ions (TBAF or CsF). The fluoride attacks the silicon atom, forming a hypervalent pentacoordinate silicate. This species undergoes a rapid 1,2-elimination (Peterson-type) to release the free amine, CO₂, and triphenylvinylsilane.

Figure 2: Fluoride-induced deprotection mechanism of the Tpseoc group.

References

-

Golkowski, M., & Ziegler, T. (2011).[1] The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups.[1][2] Molecules, 16(6), 4695–4718.[1] [Link]

-

PubChem. (n.d.).[5] 2-(Triphenylsilyl)ethanol Compound Summary. National Library of Medicine. [Link]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for silyl protecting group mechanisms).

Sources

- 1. The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) group: a new silicon-based, fluoride cleavable oxycarbonyl protecting group highly orthogonal to the Boc-, Fmoc- and Cbz-groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Trimethylsilyl)ethanol | 2916-68-9 | TCI AMERICA [tcichemicals.com]

Mechanistic Insight and Stability Profile of 2-(Triphenylsilyl)ethanol in Acidic Media

This guide details the stability profile, mechanistic underpinnings, and experimental handling of 2-(Triphenylsilyl)ethanol (TPSE) in acidic environments. It is designed for synthetic chemists requiring precise control over orthogonal protecting group strategies.

Executive Summary

2-(Triphenylsilyl)ethanol (TPSE) and its derivatives (esters, carbonates, carbamates) exhibit superior stability in acidic conditions compared to their trimethylsilyl (TMSE) analogues. While TMSE groups are susceptible to acid-catalyzed

This unique electronic profile renders TPSE orthogonal to acid-labile groups (e.g., Boc,

The Mechanistic Core: The Attenuated -Silyl Effect

To understand the stability of TPSE, one must analyze the transition state of acid-catalyzed decomposition.

The Instability of Silyl-Ethyl Groups

Standard silyl-ethyl groups (like TMSE) decompose in acid because the silicon atom stabilizes the developing carbocation at the

-

Protonation: The heteroatom (oxygen of the alcohol/ester) is protonated.[2]

-

Carbocation Formation: As the leaving group departs, positive charge builds at the

-carbon. -

Stabilization: The C-Si

-bond donates electron density into the empty p-orbital of the carbocation. -

Elimination: Nucleophilic attack at silicon (or spontaneous breakdown) releases ethylene and the silyl species.

Why TPSE is Acid-Stable

In TPSE, the silicon atom is substituted with three phenyl rings.

-

Electronic Withdrawal: The phenyl groups are electron-withdrawing (inductive effect). This reduces the electron density in the C-Si bond, significantly weakening its ability to hyperconjugate with and stabilize the

-carbocation. -

Steric Shielding: The bulky phenyl propeller structure sterically hinders the approach of nucleophiles to the silicon atom, further retarding the elimination step.

Mechanistic Visualization

The following diagram contrasts the stability pathways of TMSE (Labile) vs. TPSE (Stable) in acid.

Caption: Comparative mechanistic pathway showing the high energetic barrier to cation formation in TPSE due to electron-withdrawing phenyl rings.

Comparative Stability Data

The following table summarizes the stability of TPSE derivatives against common laboratory conditions, contrasted with TMSE.

| Reagent/Condition | TMSE (Trimethyl) | TPSE (Triphenyl) | Outcome for TPSE |

| 50% TFA / DCM | Cleaved (t½ < 1h) | Stable | Allows selective Boc removal |

| 1M HCl / MeOH | Slow Cleavage | Stable | Compatible with mild acid workups |

| AcOH / H2O | Stable | Stable | Fully compatible |

| TBAF / THF | Cleaved (Fast) | Cleaved (Very Fast) | Fluoride sensitivity is retained/enhanced |

| H2 / Pd-C | Stable | Stable | Orthogonal to Cbz/Bn |

| Morpholine / Pd(0) | Stable | Stable | Orthogonal to Alloc |

Key Insight: The "Tpseoc" (2-(triphenylsilyl)ethoxycarbonyl) protecting group for amines is stable to conditions that remove t-Butyl esters and Boc groups (e.g., TFA/DCM), whereas the "Teoc" (trimethyl equivalent) is often partially or fully compromised under these conditions.

Experimental Protocols

Protocol: Acid Stability Assay (NMR Monitoring)

This protocol validates the stability of TPSE-protected substrates (e.g., TPSE-Acetate or Tpseoc-amine) in trifluoroacetic acid.

Reagents:

-

Substrate: 2-(Triphenylsilyl)ethyl acetate (approx. 20 mg)

-

Solvent: CDCl₃ (0.6 mL)

-

Acid: Trifluoroacetic acid-d (TFA-d)

Workflow:

-

Baseline Scan: Dissolve 20 mg of substrate in 0.6 mL CDCl₃ in an NMR tube. Acquire a ¹H NMR spectrum (t=0).

-

Acidification: Add 100 µL of TFA-d to the NMR tube. Invert 5 times to mix.

-

Monitoring: Acquire ¹H NMR spectra at t = 15 min, 1 h, 4 h, and 24 h.

-

Analysis: Monitor the methylene triplets of the ethyl linker:

- -CH₂ (approx 4.2 ppm)

- -CH₂ (approx 1.8 ppm)

-

Sign of decomposition: Disappearance of triplets and appearance of a singlet at 5.3 ppm (ethylene) or shifts corresponding to triphenylsilanol.

Protocol: Selective Fluoride Deprotection

While acid-stable, TPSE is extremely labile to fluoride. The phenyl groups increase the electrophilicity of the silicon, making it more reactive toward

Reagents:

-

TBAF (1M in THF)[3]

-

Substrate (TPSE-protected molecule)

Step-by-Step:

-

Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

-

Cool to 0°C (optional, reaction is often instant at RT).

-

Add TBAF solution (1.5 equiv) dropwise.

-

Observation: Evolution of ethylene gas (bubbles) is often visible.

-

Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove excess TBAF and silicon salts), dry over MgSO₄, and concentrate.

Synthesis of the Reagent

Commercially, 2-(triphenylsilyl)ethanol is expensive. It is robustly synthesized via hydroboration.

Caption: Synthetic route to TPSE using sterically hindered borane to ensure regioselectivity.

Critical Note on Oxidation: Use Sodium Perborate (NaBO₃) rather than basic H₂O₂/NaOH for the oxidation step. The basic peroxide conditions can trigger premature Peterson elimination in the newly formed alcohol.

References

-

Synthesis and Application of Tpseoc Group: Helmboldt, H., & Hiersemann, M. (2011).[5] The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups.[4] Molecules, 16(6), 4697–4706. [Link][5]

-

Kinetics of Fluoride Cleavage: Camerino, E., Daniels, G. C., Wynne, J. H., & Iezzi, E. B. (2018). Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. RSC Advances, 8(3), 1369–1378. [Link]

-

General Silyl Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Silyl Esters). [Link]

- Mechanistic Foundation of Beta-Silyl Effect: Fleming, I. (1979). Organic Silicon Chemistry. Comprehensive Organic Chemistry, Vol 3. Pergamon Press.

Sources

- 1. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07876E [pubs.rsc.org]

- 4. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Provisional Technical Safety Guide: 2-(Triphenylsilyl)ethanol

Document Type: Technical Safety Guide & Provisional SDS Compound: 2-(Triphenylsilyl)ethanol Synonyms: Tpse-OH, 2-Triphenylsilylethyl alcohol CAS Number: Not formally listed in major public inventories (Research Chemical). Primary Reference: Celebuski et al., J. Org.[1] Chem. 1992; Golkowski & Ziegler, Molecules 2011.

Executive Summary & Scientist’s Rationale

To the Researcher: Unlike its ubiquitous analog 2-(Trimethylsilyl)ethanol (TMSE), 2-(Triphenylsilyl)ethanol is not a standard catalog reagent. It is a specialized protecting group precursor used to install the Tpseoc (2-(triphenylsilyl)ethoxycarbonyl) group.

Because this compound is often synthesized in situ or in small batches within research labs, no regulatory GHS Safety Data Sheet (SDS) exists. This guide functions as a Provisional SDS , deriving safety protocols from structural analogs (Triphenylsilanol, TMSE) and the specific hazards of its synthesis pathway (Hydroboration-Oxidation).

Critical Distinction:

-

TMSE (Trimethyl): Volatile liquid, flammable, skin permeant.

-

Tpse-OH (Triphenyl): High molecular weight solid/viscous oil, low volatility, persistent.

-

Key Hazard: The primary risk profile shifts from flammability (TMSE) to synthesis hazards (handling 9-BBN) and unknown chronic toxicity.

Hazard Identification (Derived)

GHS Classification (Provisional): Based on the structural alerts of organosilanes and the properties of the triphenyl moiety:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Scientist’s Note on Reactivity: While the Triphenylsilyl group adds steric bulk and stability against acid, silyl ethers/alcohols are susceptible to cleavage by fluoride ions (e.g., TBAF) and strong bases.

Composition & Physical Properties[2][3][4]

Chemical Identity:

-

Formula:

-

Molecular Weight: 304.46 g/mol

-

Structure:

Physical Data Table:

| Property | Value (Estimated/Derived) | Experimental Context |

| Physical State | White Solid or Viscous Oil | High MW of |

| Melting Point | > 50°C (Predicted) | Analog Triphenylsilanol mp is ~150°C. |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrophobic lipophilic tail. Insoluble in water. |

| Stability | Acid Stable; Fluoride Labile | Tpseoc group withstands TFA but cleaves with TBAF. |

Synthesis Safety Protocol (The "Hidden" Hazard)

Since you will likely synthesize this compound, the safety profile must encompass the synthesis precursors . The standard route involves the hydroboration of Triphenylvinylsilane.[2][3]

Reaction Pathway:

-

Precursor: Triphenylvinylsilane (Solid, stable).

-

Reagent: 9-BBN (9-Borabicyclo[3.3.1]nonane) or

. -

Workup: Oxidative cleavage using

.

Critical Control Points:

-

9-BBN/Borane: Pyrophoric/Water Reactive. Must be handled under Argon/Nitrogen.

-

Oxidative Workup: The reaction of Organoboranes with Peroxide is highly exothermic. Protocol: Cool to 0°C, add

dropwise, and vent the vessel to prevent pressure buildup.

Visualization: Synthesis & Safety Workflow

Figure 1: Synthesis workflow highlighting critical safety control points (Red/Yellow nodes).

Handling & Storage Protocols

Storage Logic: Unlike TMSE, which is volatile, Tpse-OH is stable but should be protected from protic solvents and fluoride sources which can trigger premature degradation.

Protocol:

-

Environment: Store in a tightly sealed vial. While not strictly pyrophoric, storing under an inert atmosphere (Nitrogen) preserves purity by preventing slow hydrolysis of the

bond over months. -

Temperature: Room temperature is generally acceptable, but

is preferred for long-term banking. -

Incompatibility: Keep physically separated from Fluoride salts (TBAF, CsF) and Strong Oxidizers .

Emergency Response (Self-Validating System)

This decision matrix guides response based on the specific nature of organosilicon incidents.

Visualization: Emergency Response Logic

Figure 2: Decision matrix for emergency response. Note the specific instruction to use soap for hydrophobic silanes.

First Aid Specifics:

-

Skin: This compound is highly lipophilic. Water alone will bead off. You must use soap or a PEG-based cleanser to emulsify and remove it.

-

Eyes: Standard irrigation.

-

Inhalation: Move to fresh air. If synthesized with 9-BBN, be alert for signs of borane toxicity (respiratory distress) if the product was not fully purified.

References

-

Celebuski, J. E., et al. (1992).[1] "Synthesis and Utility of a DNA Phosphorylating Agent Based on 2-(Triphenylsilyl)ethanol." Journal of Organic Chemistry, 57(20), 5535-5538.[1] Link

-

Golkowski, M., & Ziegler, T. (2011).[3] "The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group."[3] Molecules, 16(6), 4695-4718.[3] Link

-

Gelest, Inc. (2017). "Safety Data Sheet: 2-(Trimethylsilyl)ethanol." (Used for analog extrapolation). Link

Sources

- 1. US5959090A - Chemical phosphorylation of oligonucleotides and reactants used therefor - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) group: a new silicon-based, fluoride cleavable oxycarbonyl protecting group highly orthogonal to the Boc-, Fmoc- and Cbz-groups - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silicon Switch: A Technical Guide to Silyl Ethanol Derivatives

Topic: History and Application of Silyl Ethanol Derivatives in Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

The introduction of the 2-(trimethylsilyl)ethyl group (TMSE) marked a paradigm shift in protective group chemistry. By harnessing the

Genesis: The Search for Orthogonality (1970s–1980s)

The Problem with Early Silyl Groups

In the 1970s, the standard trimethylsilyl (TMS) ether was ubiquitous but fragile. It succumbed readily to mild hydrolysis, limiting its utility in multi-step natural product synthesis. Researchers needed a group that retained the mild deprotection conditions of silicon but possessed the steric and electronic robustness of an alkyl ether.

The Solution: The Ethylene Spacer

The breakthrough came by inserting an ethylene spacer between the silicon atom and the reactive center. This structural modification exploited two fundamental principles:

-

Steric Bulk: Moving the silicon atom away from the reaction center reduced premature hydrolysis.

-

The

-Silicon Effect: The ability of silicon to stabilize positive charge development at the

Key Historical Milestones:

-

1977 (The Esters): P. Sieber introduced the 2-(trimethylsilyl)ethyl (TMSE) group for carboxylic acid protection in peptide synthesis. This established the principle of fluoride-triggered cleavage releasing a gaseous byproduct (ethylene).

-

1980 (The Ethers): Bruce H. Lipshutz and J.J.[1] Pegram developed 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl ). This reagent combined the stability of a MEM ether with the unique fluoride lability of the silyl group, creating a "best of both worlds" scenario for alcohol protection.

Mechanistic Deep Dive: The Fluoride Trigger

The utility of silyl ethanol derivatives relies on a specific fragmentation pathway driven by entropy. Unlike acid-catalyzed hydrolysis which is reversible, fluoride-induced cleavage is irreversible and driven by the formation of the strong Si-F bond (approx. 135 kcal/mol) and the release of ethylene gas.

Mechanism Visualization

The following diagram illustrates the fragmentation cascade for a SEM-protected alcohol upon treatment with Tetrabutylammonium Fluoride (TBAF).

Caption: Figure 1. The irreversible cascade of SEM deprotection driven by Si-F bond formation and ethylene gas release.

The Arsenal: Key Derivatives & Reagents

SEM-Cl (The Alcohol Guardian)

-

Chemical Name: 2-(Trimethylsilyl)ethoxymethyl chloride[1]

-

Function: Protects alcohols as acetals.

-

Stability: Stable to LDA, hydrides (

), and catalytic hydrogenation. -

Safety Critical: SEM-Cl is an

-chloro ether, structurally related to MOM-Cl and BCME. It is a potential carcinogen (alkylating agent). All procedures must be performed in a fume hood with proper PPE.

Teoc (The Amine Shield)

-

Chemical Name: 2-(Trimethylsilyl)ethoxycarbonyl[2]

-

Function: Protects amines as carbamates.[2]

-

Advantage: Orthogonal to Boc (acid labile) and Fmoc (base labile).

-

Reagent: Introduced via Teoc-OSu or Teoc-Cl.

Comparative Stability Matrix

| Condition | SEM Ether (Alcohol) | Teoc (Amine) | MOM Ether | TBDMS Ether |

| TFA (Acid) | Stable (mostly) | Stable | Labile | Labile |

| Piperidine (Base) | Stable | Stable | Stable | Stable |

| TBAF (Fluoride) | Labile | Labile | Stable | Labile |

| H2 / Pd/C | Stable | Stable | Stable | Stable |

| LDA (Lithiation) | Stable | Stable | Stable | Stable |

Experimental Protocols

Protocol A: Synthesis of SEM-Protected Alcohol

Context: Standard protection of a primary alcohol.

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Reagents: Dissolve Substrate (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Base: Add Diisopropylethylamine (DIPEA) (3.0 equiv). Note: DIPEA is preferred over Et3N to prevent quaternary salt formation.

-

Addition: Cool to 0°C. Add SEM-Cl (1.5 equiv) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Add saturated aqueous

. -

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Flash chromatography (Silica gel). SEM ethers are distinctively lipophilic, moving faster than the starting alcohol.

Protocol B: Fluoride-Mediated Deprotection

Context: Removal of SEM/Teoc group using TBAF.

-

Reagent Prep: Use 1M TBAF in THF. Caution: Commercial TBAF contains water; for strictly anhydrous conditions, dry TBAF or TASF is required.

-

Execution: Dissolve protected substrate in THF. Add TBAF (2–3 equiv).

-

Temperature: Heat to 50–60°C. Note: SEM ethers are more robust than silyl ethers; they often require thermal energy or the addition of DMPU to facilitate cleavage.

-

Scavenger: If the substrate is acid-sensitive, add Ethylene Diamine to scavenge the formaldehyde byproduct.

Strategic Decision Making

When designing a synthesis, choosing between SEM, MOM, and BOM is critical. Use the following logic flow to determine if a Silyl Ethanol derivative is required.

Caption: Figure 2. Decision matrix for selecting silyl-ethanol based protecting groups versus traditional ethers.

References

-

Lipshutz, B. H., & Pegram, J. J. (1980).[1][3] "

-(Trimethylsilyl)ethoxymethyl chloride.[1] A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343–3346.[1] Link -

Sieber, P. (1977). "A New Acid-Stable Group for the Protection of the Carboxyl Function in Peptide Synthesis." Helvetica Chimica Acta, 60(8), 2711–2716. Link

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

- Kocienski, P. J. (2005). Protecting Groups. Thieme. (Detailed mechanistic insights on Silicon-Fluoride interactions).

- Shioiri, T., et al. (1990). "New methods for the synthesis of Teoc-protected amines." Synthesis, 1990(05), 469-471.

Sources

Technical Guide: Silyl Ether vs. Silyl Ester Protection Strategies

[1]

Executive Summary: The Strategic Divergence

In complex organic synthesis and medicinal chemistry, silicon-based protecting groups are ubiquitous due to their tunability. However, a critical conceptual error often occurs when researchers treat Silyl Ethers (protection of alcohols) and Silyl Esters (protection of carboxylic acids) as chemically equivalent.

While they share the silicon-oxygen (

This guide dissects the mechanistic underpinnings of this divergence, providing validated protocols for their orthogonal manipulation.

Mechanistic Foundation: The Silicon-Oxygen Bond

The utility of silyl groups rests on the properties of the

The Electronic Distinction

The core difference lies in the electrophilicity of the carbon adjacent to the oxygen.

-

Silyl Ethers (

): The alkyl carbon is not electrophilic. Cleavage requires attack at the silicon atom (by -

Silyl Esters (

): The presence of the carbonyl group fundamentally alters the stability.-

Leaving Group Ability: The carboxylate anion (

) is a significantly better leaving group ( -

Carbonyl Activation: The carbonyl oxygen can coordinate intramolecularly with Lewis acids, or the carbonyl carbon can act as an electrophilic sink, facilitating hydrolysis under conditions where ethers remain inert.

-

Visualization of Stability Hierarchy

The following diagram illustrates the relative stability and cleavage "cut points" for common silyl groups.

Figure 1: Stability hierarchy of silyl protecting groups. Note the significant stability gap between esters and ethers, even with identical silyl substituents.

Silyl Ethers: The Scaffold Protectors

Silyl ethers are the workhorses of total synthesis. Their stability is governed by steric hindrance at the silicon atom.[1][2]

Stability Trends

-

TMS (Trimethylsilyl): Too labile for chromatography; used for GC-MS derivatization.

-

TBS (tert-Butyldimethylsilyl): The industry standard. Stable to chromatography, mild bases, and reducing agents.

-

TBDPS (tert-Butyldiphenylsilyl): More stable to acid than TBS due to electronic stabilization by phenyl rings, but slightly less stable to base.

-

TIPS (Triisopropylsilyl): Extremely stable to base and nucleophiles due to screening of the silicon atom.

Validated Protocol: TBS Protection (Corey-Venkateswarlu Method)

This protocol is based on the seminal work of E.J. Corey [1].[3][4][5][6][7]

Reagents:

-

Substrate: Primary/Secondary Alcohol (1.0 equiv)

-

TBSCl (tert-Butyldimethylsilyl chloride): 1.2 – 1.5 equiv

-

Imidazole: 2.5 equiv

-

Solvent: DMF (anhydrous)

Workflow:

-

Dissolution: Dissolve alcohol in anhydrous DMF (0.5 – 1.0 M concentration).

-

Base Addition: Add imidazole. The mixture need not be homogeneous.

-

Silylation: Add TBSCl portion-wise at 0°C. Warm to RT.

-

Monitoring: Reaction is typically complete in 1–12 hours (TLC monitoring).

-

Workup: Dilute with

, wash 3x with water (to remove DMF/Imidazole HCl), dry over

Expert Insight: If the substrate is sterically hindered (e.g., tertiary alcohol), switch to TBSOTf (TBS triflate) and 2,6-lutidine in DCM. TBSCl will fail or migrate in hindered systems.

Silyl Esters: The Transient Activators

Silyl esters are rarely used for long-term protection because they hydrolyze upon contact with silica gel or moist air. Their primary utility is Transient Silylation .

The "Invisible" Protecting Group

In beta-lactam and peptide chemistry, carboxylic acids are silylated in situ to:

-

Solubilize: Convert insoluble zwitterions (amino acids) into organic-soluble species.

-

Activate: Prevent proton interference during acylation reactions.

Validated Protocol: Transient Silylation with BSA

Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA). Application: Solubilizing an amino acid for subsequent coupling.

Workflow:

-

Suspension: Suspend the insoluble amino acid/carboxylic acid in DCM or MeCN.

-

Addition: Add BSA (2.0 – 3.0 equiv) under inert atmosphere (

). -

Reaction: Stir at RT. The suspension will turn into a clear solution as the silyl ester (and silyl amine) forms.

-

Note: No workup is performed.

-

-

Coupling: Add the acyl chloride or coupling partner directly to this solution.

-

Desilylation: Upon aqueous workup at the end of the sequence, the silyl ester hydrolyzes spontaneously, returning the carboxylic acid.

Comparative Data & Orthogonality

The following table summarizes the quantitative differences in stability, emphasizing the orthogonality that allows silyl ethers to survive conditions that cleave silyl esters.

| Feature | Silyl Ether (R-O-Si) | Silyl Ester (R-COO-Si) |

| Bond Type | Ether-like ( | Acyl-like ( |

| Hydrolysis ( | Hours to Days (TBS, pH 4) | Minutes (TBS, pH 4) |

| Base Stability | High (TBS stable to 1M NaOH) | Very Low (Cleaves in |

| Chromatography | Stable on Silica Gel | Decomposes on Silica (usually) |

| Primary Use | Permanent scaffold protection | Transient solubility/activation |

| Cleavage Reagent | TBAF, HF-Pyridine | Water, MeOH, Mild Buffer |

Orthogonal Cleavage Workflow

It is standard practice to cleave a silyl ester while leaving a silyl ether intact.

Figure 2: Decision tree for orthogonal deprotection. Mild basic hydrolysis selectively targets the ester.

References

-

Corey, E. J., & Venkateswarlu, A. (1972).[5][6][7] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4][7] Journal of the American Chemical Society, 94(17), 6190–6191.[7] [Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]

-

Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. [Link]

-

Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mindat.org [mindat.org]

Technical Guide: Synthesis of 2-(Triphenylsilyl)ethanol from Triphenylsilane

Executive Summary

This technical guide outlines the optimized synthetic pathway for 2-(Triphenylsilyl)ethanol , a critical precursor for the "Tpseoc" (2-(triphenylsilyl)ethoxycarbonyl) protecting group and a reagent in Peterson olefinations.

While direct hydrosilylation of vinyl acetate with triphenylsilane (

Key Performance Indicators (Route Comparison):

| Metric | Method A: Direct Vinyl Acetate Hydrosilylation | Method B: Vinylsilane Hydroboration (Recommended) |

| Overall Yield | 25–30% | 80–88% |

| Regioselectivity | Poor (Mixture of | Excellent (>98% |

| Purification | Difficult (Polymer byproducts) | Standard Crystallization/Chromatography |

| Atom Economy | Moderate | High |

Strategic Context & Mechanism

The Challenge of Steric Bulk

Triphenylsilane (

The Solution: The Hydroboration Pathway

To overcome these limitations, the synthesis is decoupled into two thermodynamically favorable steps:

-

Pt-Catalyzed Hydrosilylation of Acetylene:

adds across acetylene to form Triphenylvinylsilane . This reaction is highly efficient and avoids the polymerization issues of vinyl esters. -

Regioselective Hydroboration: The bulky borane reagent 9-BBN (9-Borabicyclo[3.3.1]nonane) is used to hydroborate the vinylsilane. The extreme steric bulk of both the triphenylsilyl group and the 9-BBN cage forces the boron atom exclusively to the terminal carbon (anti-Markovnikov), ensuring the hydroxyl group is installed at the 2-position upon oxidation.

Mechanistic Workflow (DOT Visualization)

Figure 1: The optimized two-stage synthetic pathway avoiding the low-yield vinyl acetate route.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of Triphenylvinylsilane

Objective: Convert

Reagents:

-

Triphenylsilane (

): 10.0 g (38.4 mmol) -

Acetylene gas (HC

CH): Excess -

Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane): ~20

L (2% Pt in xylene) -

Solvent: Toluene (anhydrous, 50 mL)

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube (sparger), and a magnetic stir bar. Maintain a nitrogen atmosphere.

-

Charging: Charge the flask with Triphenylsilane (10.0 g) and anhydrous Toluene (50 mL).

-

Activation: Add Karstedt’s catalyst. Heat the solution to 60°C.

-

Addition: Switch the gas inlet to an Acetylene source. Bubble acetylene gas slowly through the solution.

-

Completion: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS until

is consumed (typically 2–4 hours). -

Workup: Stop acetylene flow and flush with nitrogen. Remove solvent in vacuo.[6]

-

Purification: Recrystallize the solid residue from ethanol or purify via short-path silica plug (eluent: Hexane) to yield Triphenylvinylsilane as a white solid.

Phase 2: Hydroboration-Oxidation to 2-(Triphenylsilyl)ethanol

Objective: Regioselective hydration of the double bond.

Reagents:

-

Triphenylvinylsilane (from Phase 1): 10.0 g (34.9 mmol)

-

9-BBN (0.5 M solution in THF): 77 mL (38.4 mmol, 1.1 equiv)

-

Sodium Perborate Tetrahydrate (

): 16.0 g (104 mmol)-

Note: Sodium perborate is preferred over NaOH/

for silanes to prevent Si-C bond cleavage (Peterson elimination risks).

-

-

Solvent: THF (anhydrous)

Procedure:

-

Hydroboration:

-

In a dry 500 mL flask under nitrogen, dissolve Triphenylvinylsilane (10.0 g) in anhydrous THF (30 mL).

-

Cool to 0°C in an ice bath.

-

Add 9-BBN solution dropwise via cannula or pressure-equalizing addition funnel.

-

Allow the mixture to warm to room temperature and stir for 3–5 hours.

-

Validation: Aliquot NMR should show disappearance of vinylic protons (

6.0–6.5 ppm).

-

-

Oxidation (The "Fleming" Modification):

-

Add water (30 mL) to the reaction mixture.

-

Add Sodium Perborate (

) in portions. -

Heat the mixture to 45–50°C for 2 hours.

-

Safety: This step generates mild off-gassing. Ensure open venting through a condenser.

-

-

Workup & Purification:

-

Cool to room temperature.[1][3][5][6] Dilute with diethyl ether (100 mL) and wash with brine (2 x 50 mL).

-

Dry the organic phase over

, filter, and concentrate in vacuo. -

Purification: The crude residue contains the product and cyclooctanediol (byproduct of 9-BBN).

-

Flash Chromatography: Silica gel, Gradient elution (Hexane

Hexane/EtOAc 8:2). -

Product: 2-(Triphenylsilyl)ethanol is obtained as a white crystalline solid.

-

Expected Yield: 85–88% (based on vinylsilane).

-

Characterization Data

To validate the synthesis, compare analytical data against these standard values:

| Technique | Expected Signal / Value | Interpretation |

| Physical State | White crystalline solid | MP: 98–100°C |

| 1H NMR (CDCl3) | Phenyl protons | |

| 13C NMR | Phenyl carbons | |

| IR Spectroscopy | 3350 cm | O-H stretch |

Process Safety & Troubleshooting

Critical Safety Parameters

-

Acetylene: Extremely flammable and explosive under pressure. Use a dedicated regulator and flash arrestor. Do not exceed 15 psi (1 bar) pressure. Perform Phase 1 in a well-ventilated fume hood.

-

Peroxides: THF can form peroxides. Ensure solvents are fresh/tested. The oxidation step is exothermic; control temperature strictly to prevent thermal runaway.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Catalyst poisoning | Ensure |

| Regioisomer Mixture | Use of unhindered borane | Ensure 9-BBN is used. |

| Si-C Bond Cleavage | Harsh oxidation conditions | Avoid strong bases (NaOH) at high temps. Use Sodium Perborate ( |

References

-

Bartholomäus, R., et al. (2011). "The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group." Molecules, 16(6), 4697–4712.

- Primary citation for the 9-BBN hydroboration protocol and comparison with low-yielding vinyl acet

- Fleming, I., et al. (1984). "The Chemoselectivity of the Oxidation of Organosilicon Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1805–1808.

- Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer Science & Business Media.

-

Brown, H. C., et al. (1980). "Hydroboration.[1][3][4][9] 56. 9-Borabicyclo[3.3.1]nonane as a Uniquely Selective Reagent." Journal of Organic Chemistry, 45(18), 3543–3549.

- Foundational reference for the regioselectivity of 9-BBN with vinyl silanes.

Sources

- 1. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8703984B2 - Process for converting ethylene to ethylene oxide using microchannel process technology - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Trimethylsilyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 9. chemistry.msu.edu [chemistry.msu.edu]

An In-Depth Technical Guide to the Optimal Storage and Handling of 2-(Triphenylsilyl)ethanol

Introduction: The Critical Role of Reagent Integrity in Synthesis

2-(Triphenylsilyl)ethanol is a valuable organosilicon reagent, primarily recognized as the precursor to the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) protecting group.[1] This protecting group offers unique advantages in complex multi-step organic syntheses, particularly due to its high stability in acidic conditions and its selective cleavage using fluoride ions via a Peterson-type elimination.[1] The utility and efficacy of 2-(Triphenylsilyl)ethanol and its derivatives are, however, fundamentally dependent on the purity and integrity of the starting alcohol. Improper storage can lead to degradation, introducing impurities that can compromise reaction yields, selectivity, and reproducibility. This guide provides a comprehensive, technically grounded framework for the optimal storage and handling of 2-(Triphenylsilyl)ethanol, ensuring its long-term stability and performance in demanding research and development environments.

Physicochemical Properties & Stability Profile

To establish a robust storage protocol, one must first understand the inherent chemical vulnerabilities of the molecule. 2-(Triphenylsilyl)ethanol is a β-hydroxysilane, a class of compounds known for their susceptibility to elimination reactions.

Structural & Physicochemical Characteristics:

| Property | Value/Description | Rationale & Implications |

| Molecular Formula | C₂₀H₂₀OSi | The molecule combines a bulky, hydrophobic triphenylsilyl group with a polar hydroxyl group. |

| Physical State | Crystalline Solid | Unlike its trimethylsilyl analogue, the three phenyl rings increase molecular weight and intermolecular forces, resulting in a solid state at room temperature (typically 24 ± 1 °C).[2] |

| Key Functional Groups | β-Hydroxysilane | The 1,2-relationship between the hydroxyl group and the silicon atom is the primary determinant of its chemical reactivity and instability under certain conditions. |

Core Stability Considerations:

The primary degradation pathway for 2-(Triphenylsilyl)ethanol is the Peterson elimination, which can be initiated by either acid or base.[3][4] This reaction results in the formation of triphenylsilanol and ethylene gas.

-

Acid-Catalyzed Elimination: In the presence of acid, the hydroxyl group is protonated, forming a good leaving group (water). A subsequent E2-type anti-elimination is facilitated by the electron-donating character of the silicon-carbon bond, leading to decomposition.[4]

-

Base-Catalyzed Elimination: Base deprotonates the hydroxyl group, forming an alkoxide. This intermediate can then undergo a syn-elimination to yield the same products.[4]

-

Fluoride-Induced Cleavage: The high affinity of silicon for fluoride provides a potent and specific pathway for elimination. This is the basis for the deprotection of Tpseoc-protected amines, but it also highlights a critical incompatibility.[1] Sources of fluoride ions, such as tetrabutylammonium fluoride (TBAF), will readily decompose the molecule.

Due to these pathways, the reagent must be protected from acidic and basic contaminants, including atmospheric CO₂ and moisture, which can create a weakly acidic environment.

Core Storage Protocols: A Self-Validating System

The following protocols are designed to create a self-validating storage system that minimizes degradation by addressing the key vulnerabilities of the molecule. While specific stability data for 2-(Triphenylsilyl)ethanol is not widely published, these recommendations are extrapolated from best practices for organosilicon compounds and its close, well-documented analogue, 2-(trimethylsilyl)ethanol.[5][6]

Recommended Storage Conditions Summary

| Parameter | Recommendation | Justification |

| Temperature | -20°C | Reduces the rate of potential acid/base-catalyzed elimination and other degradation pathways. Essential for long-term stability. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and CO₂, which can initiate acid-catalyzed decomposition.[5] |

| Container | Tightly-sealed, amber glass bottle with a PTFE-lined cap. | Amber glass protects against potential light-induced degradation. A PTFE-lined cap provides a superior seal against moisture ingress compared to other liners. |

| Environment | Cool, dry, well-ventilated area away from incompatible substances. | General best practice for chemical storage to ensure safety and reagent integrity.[6] |

Experimental Protocol: Long-Term Storage (> 1 Month)

This protocol details the steps for preparing an aliquot of 2-(Triphenylsilyl)ethanol for secure, long-term storage.

Materials:

-

2-(Triphenylsilyl)ethanol solid

-

Schlenk flask or vial with a PTFE-lined screw cap

-

Parafilm or laboratory sealing film

-

Argon or Nitrogen gas line with a manifold

-

Spatula

-

-20°C freezer (explosion-proof recommended)

Procedure:

-

Inert Atmosphere Preparation: Place the required number of clean, dry vials and caps in a vacuum oven at 120°C for at least 4 hours to remove adsorbed water. Transfer the hot vials into a desiccator under vacuum and allow them to cool to room temperature under an inert atmosphere (by backfilling with argon or nitrogen).

-

Aliquotting: In a glovebox or under a positive pressure of inert gas, carefully weigh and transfer the desired amount of solid 2-(Triphenylsilyl)ethanol into a pre-prepared vial.

-

Causality Note: Aliquotting prevents repeated warming/cooling cycles and exposure of the bulk material to the atmosphere, which is the primary cause of degradation for sensitive reagents.

-

-

Inert Gas Purge: With a gentle stream of inert gas flowing into the vial (do not blow on the solid directly), securely fasten the PTFE-lined cap.

-

Sealing: Wrap the cap-vial interface securely with 2-3 layers of Parafilm. This provides a secondary barrier against atmospheric moisture.

-

Labeling: Clearly label the vial with the compound name, date of storage, and any relevant safety information.

-

Storage: Place the sealed vial inside a secondary container (e.g., a small box) and store it in a designated -20°C freezer.

Handling & Usage Best Practices

Proper handling is as crucial as proper storage. The goal is to maintain the inert environment from the storage container to the reaction vessel.

Protocol: Dispensing the Reagent for Synthesis

-

Equilibration: Remove the sealed vial from the -20°C freezer. Allow it to warm to ambient room temperature inside a desiccator.

-

Causality Note: This critical step prevents atmospheric water from condensing on the cold surface of the vial, which would introduce moisture the moment the vial is opened.

-

-

Inert Atmosphere Transfer: Perform all subsequent steps under a positive pressure of argon or nitrogen. This can be achieved in a glovebox or using a Schlenk line and a manifold.

-

Dispensing: Briefly remove the cap and quickly weigh the desired amount of solid into your reaction vessel or a tared intermediate container.

-

Resealing: Immediately re-purge the headspace of the storage vial with inert gas, reseal the cap, re-wrap with Parafilm, and return it to the -20°C freezer.

Visualizing Storage Logic and Degradation Pathways

To further clarify the principles outlined, the following diagrams illustrate the decision-making process for storage and the primary chemical pathway of degradation.

Caption: Decision workflow for storing 2-(Triphenylsilyl)ethanol.

Caption: Acid/Base-catalyzed degradation of 2-(Triphenylsilyl)ethanol.

Conclusion

The chemical integrity of 2-(Triphenylsilyl)ethanol is paramount for its successful application in synthesis. Its primary vulnerability lies in the β-hydroxysilane moiety, which is susceptible to Peterson elimination under both acidic and basic conditions. By implementing a stringent storage protocol centered on cold temperatures (-20°C), an inert atmosphere, and protection from moisture, researchers can ensure the long-term stability and reactivity of this valuable reagent. Adherence to these scientifically-grounded procedures mitigates the risk of reagent degradation, leading to more reliable and reproducible synthetic outcomes.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18013, 2-(Trimethylsilyl)ethanol. Retrieved from [Link]

-

Sylicglobal. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]

-

Gelest, Inc. (2017). Safety Data Sheet: 2-(TRIMETHYLSILYL)ETHANOL. Retrieved from [Link]

-

Stang, P., & Dueber, T. E. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. Molecules, 16(6), 4696–4711. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

-

Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]

Sources

- 1. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Peterson Olefination [organic-chemistry.org]

- 4. Peterson olefination - Wikipedia [en.wikipedia.org]

- 5. 2-(Trimethylsilyl)ethanol | 2916-68-9 | TCI AMERICA [tcichemicals.com]

- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

Methodological & Application

Application Notes and Protocols for the Protection of Carboxylic Acids with 2-(Triphenylsilyl)ethanol

Introduction: The Strategic Imperative of Carboxylic Acid Protection

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is a cornerstone of success. Carboxylic acids, with their inherent acidity and nucleophilic carbonyl group, often require temporary masking to prevent unwanted side reactions with basic or nucleophilic reagents.[1][2] The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule.[2]

The 2-(triphenylsilyl)ethyl (TPSE) group emerges as a valuable tool in this context, offering a unique set of properties that ensure its orthogonality to many commonly employed protecting groups. Derived from 2-(triphenylsilyl)ethanol, the TPSE ester is notably stable to acidic and various other conditions, yet can be selectively cleaved with a fluoride ion source.[3][4] This application note provides a comprehensive guide to the protection of carboxylic acids as their 2-(triphenylsilyl)ethyl esters, detailing the underlying mechanisms and providing field-proven experimental protocols for both the protection and deprotection steps.

The Chemistry of Protection and Deprotection: A Mechanistic Overview

The utility of the 2-(triphenylsilyl)ethyl protecting group is rooted in its distinct formation and cleavage pathways. The protection is achieved through a standard esterification reaction, while the deprotection proceeds via a fluoride-induced β-elimination, often referred to as a Peterson-type elimination.

Protection via Steglich Esterification

The formation of the 2-(triphenylsilyl)ethyl ester can be efficiently accomplished using the Steglich esterification, a mild and effective method for coupling carboxylic acids with alcohols, especially those that are sterically hindered or sensitive to harsh acidic conditions.[5][6] The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[3][5]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, then reacts with this intermediate to generate an even more reactive acyl-pyridinium species.[6] This species is readily attacked by the 2-(triphenylsilyl)ethanol to furnish the desired ester, with the concomitant formation of dicyclohexylurea (DCU), a stable and easily removable byproduct.[6]

Figure 1: Workflow of the Steglich Esterification for TPSE protection.

Deprotection via Fluoride-Induced β-Elimination

The selective cleavage of the 2-(triphenylsilyl)ethyl ester is its most defining and advantageous feature. The high affinity of silicon for fluoride is the driving force for this deprotection.[3][7] Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), initiates the attack of the fluoride ion on the silicon atom. This forms a pentacoordinate siliconate intermediate, which then undergoes a syn- or anti-periplanar elimination, breaking the C-Si and C-O bonds. This process liberates the free carboxylic acid, ethylene, and a stable triphenylsilyl fluoride byproduct.[3][4] This mechanism is highly specific and orthogonal to many other protecting groups, which are typically removed under acidic, basic, or hydrogenolytic conditions.[4][7]

Figure 2: Deprotection mechanism via fluoride-induced β-elimination.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and scale of the reaction. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents are recommended for the protection step to ensure high yields.

Protocol 1: Protection of a Carboxylic Acid using Steglich Esterification

This protocol describes a general procedure for the esterification of a carboxylic acid with 2-(triphenylsilyl)ethanol using DCC and DMAP.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Carboxylic Acid | Substrate specific | N/A | Must be dry. |

| 2-(Triphenylsilyl)ethanol | ≥98% | Various | Can be synthesized if not available.[3] |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Various | Moisture sensitive. |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Various | Toxic. Handle with care. |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Various | |

| Diethyl ether | Reagent grade | Various | For workup. |

| Saturated aqueous NaHCO₃ solution | N/A | N/A | For workup. |

| Brine | N/A | N/A | For workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Various | For drying. |

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

-

Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

-

Add 2-(triphenylsilyl)ethanol (1.1–1.5 equiv) to the solution, followed by 4-(dimethylamino)pyridine (DMAP) (0.1–0.2 equiv).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1–1.2 equiv) in a small amount of anhydrous DCM to the stirred reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the reaction to warm to room temperature and stir for 12–24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl (optional, to remove residual DMAP), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-(triphenylsilyl)ethyl ester.

Protocol 2: Deprotection of a 2-(Triphenylsilyl)ethyl Ester

This protocol outlines the cleavage of the TPSE ester using tetrabutylammonium fluoride (TBAF).

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-(Triphenylsilyl)ethyl Ester | Substrate | N/A | |

| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Various | Can be hygroscopic. |

| Tetrahydrofuran (THF) | Reagent grade | Various | |

| Diethyl ether or Ethyl acetate | Reagent grade | Various | For workup. |

| 1 M aqueous HCl solution | N/A | N/A | For acidification during workup. |

| Brine | N/A | N/A | For workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Various | For drying. |

Step-by-Step Procedure:

-

Dissolve the 2-(triphenylsilyl)ethyl ester (1.0 equiv) in tetrahydrofuran (THF) to a concentration of approximately 0.1–0.5 M in a round-bottom flask.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.5–3.0 equiv) to the stirred solution at room temperature. The reaction is often rapid.

-

Stir the reaction mixture at room temperature for 10 minutes to 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[3][7]

-

Upon completion, quench the reaction by adding water.

-

If the product is not water-soluble, dilute the mixture with diethyl ether or ethyl acetate.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with additional diethyl ether or ethyl acetate (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude carboxylic acid can be purified by an appropriate method, such as recrystallization or flash column chromatography.

Troubleshooting and Field-Proven Insights

-

Incomplete Esterification: If the protection reaction stalls, consider increasing the equivalents of DCC and 2-(triphenylsilyl)ethanol. Ensure that all reagents and solvents are strictly anhydrous, as water will consume the DCC and the activated intermediate.

-

Difficulty Removing DCU: DCU is sparingly soluble in many organic solvents. Cooling the reaction mixture in a refrigerator or freezer after completion can further precipitate the urea, aiding in its removal by filtration.

-

Sluggish Deprotection: While deprotection is generally fast, sterically hindered substrates may react more slowly. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction. The addition of a co-solvent like acetonitrile may also be beneficial.

-

Orthogonality: The TPSE group is stable to conditions used to remove many other protecting groups, including strong acids (for Boc group removal), catalytic hydrogenation (for Cbz and benzyl ester removal), and mild bases.[3][4] This makes it an excellent choice for complex synthetic routes requiring differential protection.

Conclusion

The 2-(triphenylsilyl)ethyl group represents a robust and versatile protecting group for carboxylic acids. Its straightforward introduction via mild esterification methods and its highly selective, fluoride-mediated cleavage provide a powerful tool for synthetic chemists. The orthogonality of the TPSE group to many other common protecting groups allows for its strategic incorporation into complex synthetic designs, facilitating the efficient and successful construction of elaborate molecular architectures.

References

-

Golkowski, M., & Ziegler, T. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-groups. Molecules, 16(6), 4695–4718. [Link]

-

ResearchGate. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. [Link]

-

Chemistry LibreTexts. (2020). Protecting Groups for Carboxylic Acids. [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

-

PubMed. (2011). The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- And Cbz-groups. [Link]

-

ACS Publications. (2014). Development of (Trimethylsilyl)ethyl Ester Protected Enolates and Applications in Palladium-Catalyzed Enantioselective Allylic Alkylation: Intermolecular Cross-Coupling of Functionalized Electrophiles. [Link]

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

Sources

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Yamaguchi Esterification [organic-chemistry.org]

synthesis of 2-(triphenylsilyl)ethyl esters reaction conditions

Executive Summary

This application note details the synthesis, stability, and deprotection protocols for 2-(triphenylsilyl)ethyl (TPSE) esters , a robust protecting group for carboxylic acids. Unlike its common analogue, the 2-(trimethylsilyl)ethyl (TMSE) ester, the TPSE group offers enhanced stability toward acidic conditions (e.g., trifluoroacetic acid), allowing for the selective removal of Boc or t-butyl groups without compromising the ester linkage. This guide provides a validated workflow for synthesizing the requisite alcohol precursor, installing the protecting group, and performing fluoride-mediated cleavage.

Mechanistic Rationale & Design

The utility of silyl-ethyl esters relies on the

-

Acid Stability: The replacement of methyl groups (in TMSE) with phenyl groups (in TPSE) significantly alters the electronic properties of the silicon center. The electron-withdrawing nature of the phenyl rings reduces the stabilization of the

-carbocation intermediate required for acid-catalyzed solvolysis. Consequently, TPSE esters resist conditions that typically cleave TMSE esters (e.g., 50% TFA). -

Fluoride Lability: Despite steric bulk, the silicon atom remains susceptible to hypervalent coordination by fluoride ions. Attack by fluoride triggers a Peterson-type elimination , releasing the free carboxylate, ethylene, and a silyl fluoride byproduct.

Figure 1: Mechanistic Pathway of Fluoride-Induced Deprotection

Caption: Fluoride ion attacks the silicon atom, forming a hypervalent intermediate that collapses via beta-elimination to release the carboxylic acid.

Reagent Preparation: 2-(Triphenylsilyl)ethanol

The alcohol precursor, 2-(triphenylsilyl)ethanol (1) , is not always commercially available in bulk and is best synthesized from triphenylvinylsilane. The use of 9-BBN is critical here to ensure complete regioselectivity (anti-Markovnikov) and to avoid steric clashes associated with the bulky triphenylsilyl group.

Protocol A: Hydroboration-Oxidation of Triphenylvinylsilane

Reagents:

-

Triphenylvinylsilane (1.0 equiv)

-

9-BBN (0.5 M in THF, 1.2 equiv)

-

Sodium Perborate Tetrahydrate (NaBO3·4H2O) (excess)

-

Solvents: Anhydrous THF, Water

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

-

Hydroboration: Dissolve triphenylvinylsilane (10.0 mmol) in anhydrous THF (20 mL). Cool to 0 °C.

-

Addition: Dropwise add 9-BBN solution (24 mL, 12.0 mmol) via syringe.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 3 hours. (TLC control: disappearance of vinylsilane).

-

Oxidation: Cool the mixture to room temperature. Add water (10 mL) followed by NaBO3·4H2O (4.6 g, 30 mmol) in one portion.

-

Note: Sodium perborate is preferred over H2O2/NaOH as it is milder and minimizes Si-C bond cleavage (protodesilylation).

-

-

Workup: Stir vigorously at 45 °C for 3 hours. Dilute with diethyl ether (100 mL) and wash with brine. Dry the organic layer over MgSO4 and concentrate in vacuo.

-

Purification: Purify by flash column chromatography (Hexanes/EtOAc 9:1) to yield 2-(triphenylsilyl)ethanol as a white solid (Yield: ~85-90%).

Esterification Protocols

Two primary methods are recommended depending on the steric hindrance of the carboxylic acid substrate.

Protocol B: Steglich Esterification (Standard)

Suitable for primary, secondary, and most aromatic carboxylic acids.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

2-(Triphenylsilyl)ethanol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid (1.0 mmol) and 2-(triphenylsilyl)ethanol (1.1 mmol) in dry DCM (10 mL).

-

Add DMAP (0.1 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 mmol) portion-wise.

-

Stir at 0 °C for 10 minutes, then warm to room temperature and stir for 3–12 hours.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct through a Celite pad.

-

Workup: Wash the filtrate with 0.5 N HCl (to remove DMAP), saturated NaHCO3, and brine.

-

Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Yamaguchi Esterification (Hindered Substrates)

Recommended for sterically encumbered acids or when Steglich conditions fail.

Reagents:

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)

-

Triethylamine (Et3N)

-

DMAP

-

Solvent: THF/Toluene

Procedure:

-

Mixed Anhydride Formation: Dissolve the acid (1.0 mmol) and Et3N (1.2 mmol) in THF. Add 2,4,6-trichlorobenzoyl chloride (1.0 mmol) at 0 °C. Stir for 1 hour.

-

Esterification: Filter the triethylamine hydrochloride salts. Dilute the filtrate with Toluene.

-

Add 2-(triphenylsilyl)ethanol (1.2 mmol) and DMAP (1.0 equiv) dissolved in Toluene.

-

Reflux the mixture for 2–4 hours.

-

Standard aqueous workup and purification.

Deprotection Protocol

The cleavage of the TPSE group is highly specific to fluoride, leaving other esters (methyl, ethyl, benzyl) and amines intact.

Protocol D: Fluoride-Mediated Cleavage

Reagents:

-

TBAF (Tetrabutylammonium fluoride, 1.0 M in THF)

-

Optional: Acetic acid (buffer for base-sensitive substrates)

Procedure:

-

Dissolve the TPSE ester (0.5 mmol) in THF (5 mL).

-

Add TBAF solution (1.0 mL, 1.0 mmol) at 0 °C or room temperature.

-

Monitor by TLC (typically complete in <30 mins).

-

Workup: Dilute with EtOAc, wash with 1M HCl (careful acidification) or saturated NH4Cl.

-

Isolate the free carboxylic acid.

Comparative Data: TPSE vs. TMSE

| Feature | TMSE (Trimethyl) | TPSE (Triphenyl) | Implication |

| Acid Stability | Labile (cleaved by TFA) | Stable (resistant to TFA) | TPSE allows Boc removal without ester loss. |

| Fluoride Sensitivity | High | High | Both cleaved by TBAF under mild conditions.[1] |

| Steric Bulk | Low | High | TPSE may retard esterification of very hindered acids. |

| Crystallinity | Often oils | Often solids | TPSE derivatives are easier to handle/purify. |

Validated Workflow Diagram

Caption: End-to-end workflow from silane precursor to final deprotected acid.

References

-

Preparation of 2-(Triphenylsilyl)ethanol & Tpseoc Group: Bartholomäus, R., et al. (2011). "The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups." Molecules, 16(6), 4697–4712. [Link]

-

Utility in Phosphate Ester Protection: Celebuski, J. E., et al. (1992).[2][3] "Synthesis and utility of a DNA phosphorylating agent based on 2-(triphenylsilyl)ethanol." The Journal of Organic Chemistry, 57(20), 5535–5538.[2][3] [Link]

-

General Silyl-Ethyl Ester Chemistry (TMSE Context): Sieber, P. (1977). "A New Acid-Labile Protecting Group for the Carboxyl Function in Peptide Synthesis." Helvetica Chimica Acta, 60(8), 2711–2716. (Foundational comparison for silyl esters). [Link]

-

Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. [Link]

Sources

Application Note: Orthogonal Protection of Carboxylic Acids via Mitsunobu Esterification with 2-(Triphenylsilyl)ethanol

This Application Note provides a comprehensive technical guide for utilizing 2-(Triphenylsilyl)ethanol (TPSE-OH) in Mitsunobu esterification. This reagent introduces the 2-(triphenylsilyl)ethyl (TPSE) protecting group—a robust, fluoride-cleavable motif that offers superior acid stability compared to its trimethylsilyl (TSE) analog, making it critical for multi-step synthesis of complex pharmaceutical intermediates.

Executive Summary

The protection of carboxylic acids as 2-(triphenylsilyl)ethyl esters (TPSE esters) provides a strategic advantage in total synthesis and medicinal chemistry. Unlike standard alkyl esters, TPSE esters are cleaved under mild, neutral conditions using fluoride sources (e.g., TBAF), ensuring orthogonality to acid-labile groups (Boc, t-Bu) and hydrogenolysis-labile groups (Cbz, Bn).

While the 2-(trimethylsilyl)ethyl (TSE) group is common, the TPSE variant incorporates three phenyl rings, significantly increasing steric bulk. This enhances stability against inadvertent acidic cleavage but introduces steric challenges during installation. The Mitsunobu reaction offers the most reliable method for installing this group under mild, neutral conditions, avoiding the harsh acidic or basic environments required by Fischer esterification or acyl chloride coupling.

Scientific Rationale & Mechanism

Why 2-(Triphenylsilyl)ethanol?

-

Fluoride Lability: The

-silyl effect stabilizes the carbocation intermediate during fragmentation, allowing rapid cleavage by fluoride ions (via Peterson-type elimination mechanism). -

Enhanced Stability: The bulky triphenylsilyl group renders the TPSE ester significantly more stable to trifluoroacetic acid (TFA) and other Lewis acids compared to the TSE group, preventing premature deprotection during Boc/t-Bu removal steps.

-

Chromophoric Handle: The triphenyl motif adds UV absorbance, facilitating TLC and HPLC monitoring of non-chromophoric substrates (e.g., aliphatic amino acids).

The Mitsunobu Mechanism with TPSE-OH

The reaction proceeds via an

Key Mechanistic Steps:

-

Betaine Formation: PPh3 attacks DIAD to form the Morrison-Brunn-Huisgen betaine.

-

Pronucleophile Activation: The betaine deprotonates the carboxylic acid (

). -

Alkoxyphosphonium Formation: The TPSE-OH attacks the phosphonium center, activating the oxygen.

-

Displacement: The carboxylate anion attacks the

Figure 1: The Mitsunobu cycle adapted for sterically demanding 2-(triphenylsilyl)ethanol.[3]

Critical Parameters & Optimization

To ensure high yields with the bulky TPSE-OH, specific conditions must be maintained.

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.5 equiv. TPSE-OH / PPh3 / DIAD | The bulky alcohol requires a slight excess of activating reagents to drive the equilibrium forward. |

| Solvent | Anhydrous THF (or Toluene) | THF is standard. Toluene is preferred if the substrate requires higher temperatures (>25°C) to solubilize. |

| Concentration | 0.1 M - 0.2 M | Higher concentrations favor the bimolecular kinetics but increase the risk of precipitating TPPO early, which can trap reagents. |

| Temperature | 0°C | Start cold to control the exothermic betaine formation. Warm to RT to overcome the steric barrier of the Ph3Si group. |

| Reagent Order | Standard Addition | Add DIAD last dropwise. This prevents the premature alkylation of the azodicarboxylate by the alcohol. |

Experimental Protocol

Materials Preparation

-

2-(Triphenylsilyl)ethanol: If not commercially available, synthesize via hydroboration of triphenylvinylsilane with 9-BBN followed by oxidative workup (Ref. 1).[4]

-

Solvent: THF must be distilled from sodium/benzophenone or passed through an activated alumina column immediately prior to use.

-

Glassware: Flame-dried 2-neck round-bottom flask under Argon atmosphere.

Step-by-Step Procedure

Target: Synthesis of N-Boc-L-Phenylalanine 2-(triphenylsilyl)ethyl ester (Example Substrate).

-

Setup: Charge the reaction flask with:

-

Carboxylic Acid Substrate (1.0 mmol, 1.0 equiv)

-

2-(Triphenylsilyl)ethanol (456 mg, 1.5 mmol, 1.5 equiv)

-

Triphenylphosphine (

) (393 mg, 1.5 mmol, 1.5 equiv) -

Anhydrous THF (10 mL, 0.1 M)

-

-

Initiation: Cool the stirring solution to 0°C using an ice/water bath. Ensure the system is under a positive pressure of inert gas (Ar/N2).

-

Addition: Add DIAD (Diisopropyl azodicarboxylate) (295 µL, 1.5 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.

-

Observation: The solution will typically turn yellow. The color should fade as the betaine is consumed.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) . Stir for 12–18 hours .

-

Note: Due to the steric bulk of the Triphenylsilyl group, reaction times are longer than typical methyl ester formations.

-

-

Monitoring: Check reaction progress via TLC (Silica gel).

-

Stain: UV active (TPSE group is UV+). KMnO4 or Hanessian’s stain for non-UV substrates.

-

Target: Disappearance of the carboxylic acid spot.

-

-

Workup:

-

Concentrate the reaction mixture directly on a rotary evaporator to a viscous oil.

-

Redissolve in a minimum amount of

or -

(Optional) Add pentane/hexane to precipitate Triphenylphosphine Oxide (TPPO). Filter off the white solid.

-

-

Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).

-

Elution Order: Excess TPSE-OH usually elutes first, followed by the Product, then TPPO/Hydrazine.

-

Deprotection (Cleavage) Protocol

The utility of the TPSE group lies in its removal.

-

Dissolve the TPSE-ester (1.0 equiv) in THF (0.1 M).

-

Add TBAF (Tetrabutylammonium fluoride, 1.0 M in THF) (2.0 equiv).

-

Stir at 0°C to RT for 1–4 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl (if acid stable) or saturated

.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of Ph3Si group. | Increase reagents to 2.0 equiv. Switch solvent to Toluene and heat to 40°C. |

| Difficult Separation | Co-elution with TPPO. | Use a polymer-bound phosphine (Polystyrene-PPh3) or perform a saponification test on a small aliquot to confirm product identity. |

| No Reaction | Acid | Mitsunobu is limited to acidic pronucleophiles. Ensure the substrate is a carboxylic acid, not a weak phenol or alcohol. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of TPSE esters.

References

-

Golkowski, M., & Ziegler, T. (2011).[5] The 2-(Triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-groups.[5] Molecules, 16(6), 4695–4718.[5] [Link]

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][6] Chemical Reviews, 109(6), 2551–2651. [Link]

-

Gerlach, H. (1977). 2-(Trimethylsilyl)ethyl esters as carboxyl protecting group.[7][8] Helvetica Chimica Acta, 60(8), 3039–3044. (Seminal work on the TSE analog). [Link]

Sources

- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]